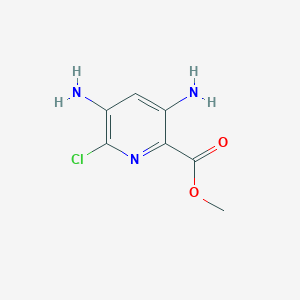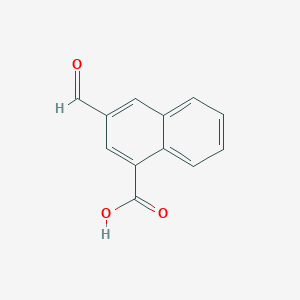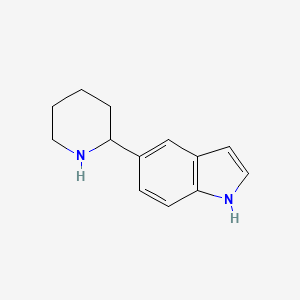
Ethyl 4-ethoxythiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethoxythiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethoxy group at the 4-position and an ethyl ester group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxythiophene-3-carboxylate typically involves the reaction of ethyl thioglycolate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired thiophene derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 4-ethoxythiophene-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Electrophilic reagents such as bromine or chlorinating agents; reactions are conducted in solvents like acetic acid or chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of halogen atoms or other electrophilic groups at the thiophene ring.
科学的研究の応用
Ethyl 4-ethoxythiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
作用機序
The mechanism of action of ethyl 4-ethoxythiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing the active thiophene moiety.
類似化合物との比較
Similar Compounds
Ethyl 2-thiophenecarboxylate: Similar structure but lacks the ethoxy group at the 4-position.
Methyl 4-ethoxythiophene-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Thiophene-3-carboxylic acid: Lacks the ethoxy and ester groups, making it less lipophilic.
Uniqueness
This compound is unique due to the presence of both ethoxy and ethyl ester groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives.
特性
CAS番号 |
70437-99-9 |
|---|---|
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
ethyl 4-ethoxythiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-11-8-6-13-5-7(8)9(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
FKRDHSJRDDPBEL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CSC=C1C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11901728.png)




![4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11901762.png)




